ML-097

GTPase activation Ras superfamily signaling pathways

Researchers studying GTPase crosstalk in cancer cell migration or autophagy often face inconsistent activation profiles from single-target probes. ML-097 offers a defined pan-activation fingerprint. - Activates Rac1, Cdc42, Ras, and Rab7 with EC50 values from 20.41 to 151.35 nM. - Exhibits 3.8-fold higher Rab7 potency (EC50=20.41 nM) than the related probe ML-098, enabling lower working concentrations. - Functions via an allosteric site between switch regions I and II, increasing guanine nucleotide affinity. Supplied with rigorous analytical documentation to ensure experimental reproducibility.

Molecular Formula C14H11BrO3
Molecular Weight 307.14 g/mol
Cat. No. B1663760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML-097
Synonyms2-[(2-bromophenyl)methoxy]-benzoic acid
Molecular FormulaC14H11BrO3
Molecular Weight307.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)O)Br
InChIInChI=1S/C14H11BrO3/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17)
InChIKeyIYPKPTAZUPMKGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





ML-097 Pan GTPase Activator


ML-097 (CID-2160985, CAS 743456-83-9) is a small-molecule pan-activator of Ras-related GTPases, including Rac1, Cdc42, Ras, and Rab7 [1]. It functions by increasing the affinity of GTPases for guanine nucleotides, likely through an allosteric binding site between switch regions I and II [1]. ML-097 is a member of a probe family identified in an NIH Molecular Libraries Program screen aimed at discovering activators of small GTPases implicated in cancer, neurobiology, and genetic diseases [1].

Pan-activation

Activates Rac1, Cdc42, Ras, and Rab7 in a single probe, supporting multi-GTPase crosstalk studies.

Allosteric mechanism

Binds between switch regions I and II, increasing nucleotide affinity for GTPase activation assays.

Probe context

Identified in NIH Molecular Libraries Program screening for GTPase-targeted chemical probe research.

ML-097 Irreplaceability vs. Generic Modulators


Pan-activators of Ras-related GTPases exhibit divergent selectivity and potency profiles that critically impact experimental outcomes. ML-097 activates a specific subset of GTPases (Rac1, Cdc42, Ras, Rab7) with EC50 values ranging from 20.41 nM to 151.35 nM [1]. Closely related analogs such as ML-098 show marked Rab7 selectivity with 3- to 38-fold weaker activity on other GTPases, while ML-099 activates an additional target (Rab-2A) but with shifted potency hierarchies [1]. These differences preclude simple substitution and necessitate compound-specific selection based on the desired GTPase activation signature.

ML-097 (this probe)

Pan-activator with balanced potency across Rac1, Cdc42, Ras, and Rab7. Inactive on Rab-2A.

ML-098 (analog)

Rab7-selective activator; GTPase activation breadth and potency hierarchy may not transfer directly.

ML-097 (this probe)

Clean GTPase fingerprint without Rab-2A activity, suitable for Rac1/Cdc42/Ras/Rab7 crosstalk studies.

ML-099 (analog)

Activates Rab-2A in addition to shared targets; shifted potency ranking may alter pathway-response interpretation.

ML-097 Differentiation Evidence vs. Analogs


Pan-Activation Breadth vs. ML-098

ML-097 exhibits a pan-activation profile across Rac1, Cdc42, Ras, and Rab7 with EC50 values ranging from 20.41 nM (Rab7) to 151.35 nM (Rac1 WT) [1]. In contrast, ML-098 is a selective Rab7 activator (EC50 = 77.6 nM) with substantially higher EC50 values for Cdc42 (588.8 nM, 5.8-fold higher), Ras (346.7 nM, 3.2-fold higher), and Rac1 (794.3 nM, 5.3-fold higher) . This 3- to 6-fold selectivity window makes ML-097 uniquely suited for experiments requiring coordinated activation of multiple GTPases, while ML-098 is optimized for Rab7-specific investigations.

Pan-Activation Breadth vs. ML-098
Head-to-head
ML-097 activates Rac1, Cdc42, and Ras with reported 3- to 6-fold higher potency than ML-098 across in vitro GTPase exchange assays.
Supports multi-GTPase pathway crosstalk studies.
Assay context: nucleotide exchange assays; model-system transfer requires validation.
GTPase activation Ras superfamily signaling pathways

Superior Rab7 Potency vs. ML-098

Despite ML-098's reputation as a Rab7 activator, ML-097 demonstrates approximately 3.8-fold higher potency against Rab7 (EC50 = 20.41 nM vs. 77.6 nM) [1]. This potency advantage translates to more robust Rab7 activation at lower compound concentrations, reducing the risk of off-target effects in Rab7-focused experiments. For researchers specifically interested in Rab7-mediated endosomal maturation or autophagy, ML-097 offers a more potent alternative to the class-named Rab7 activator.

Rab7 Potency vs. ML-098
Head-to-head
EC50 = 20.41 nM
Reported Rab7 activation at lower assay concentrations than ML-098 (EC50 = 77.6 nM).
Supports Rab7 pathway-response context; off-target review at higher concentrations remains needed.
Rab7 activation endocytosis autophagy

Distinct GTPase Fingerprint vs. ML-099

Both ML-097 and ML-099 are pan-activators, but they exhibit meaningfully different GTPase activation hierarchies. ML-097 shows strongest activity against Rab7 (EC50 = 20.41 nM), followed by Cdc42 activated mutant (50.11 nM), Rac1 activated mutant (81.28 nM), Ras activated mutant (93.32 nM), Cdc42 WT (102.32 nM), Ras WT (109.64 nM), and Rac1 WT (151.35 nM) [1]. In contrast, ML-099's most potent targets include Rac1 (EC50 = 20 nM), Rab7 (25.42 nM), Rab-2A (95.5 nM), Cdc42 (100 nM), and Ras (141 nM) [2]. Notably, ML-097 is inactive against Rab-2A [1], whereas ML-099 activates Rab-2A. This differential Rab-2A activity and shifted potency rankings allow researchers to select the activator that best matches their pathway of interest.

GTPase Fingerprint vs. ML-099
Head-to-head
ML-097 is inactive on Rab-2A, while ML-099 activates Rab-2A (EC50 = 95.5 nM). Reported potency rankings differ across shared targets.
Supports pathway-specific GTPase activation fingerprint interpretation.
Rab-2A exclusion may simplify Rac1/Cdc42/Ras/Rab7 crosstalk interpretation.
GTPase activation Ras superfamily chemical probe

Clean Selectivity Profile

Across 151 PubChem assays tested, ML-097 showed activity in only 10 assays, with the vast majority of activity confined to its designated GTPase targets [1]. Only one confirmatory off-target activity (beta-lactamase) was observed, and that activity was 200-fold weaker than its GTPase activation potency [1]. ML-097 demonstrated >100,000 nM IC50 against glutathione S-transferase, indicating negligible interaction with this common counter-screen target [1]. While comprehensive kinome-wide selectivity data are not available, this limited off-target profile supports its utility as a chemical probe.

Selectivity Profile
Reported
Active in 6.6% of 151 PubChem assays
Supports probe-selectivity interpretation; kinome-wide data not available.
One off-target (beta-lactamase) reported at 200-fold weaker activity. Source review recommended.
chemical probe selectivity off-target activity

ML-097 Research Applications


Multi-GTPase Activation in Cancer Migration

ML-097's balanced pan-activation profile (Rac1, Cdc42, Ras, Rab7) enables simultaneous investigation of GTPase crosstalk in cancer cell migration, invasion, and cytoskeletal reorganization. Its 3- to 6-fold higher potency on Cdc42, Ras, and Rac1 compared to ML-098 [1] makes it the preferred choice when multi-pathway activation is desired, as opposed to using a combination of selective activators.

Rab7-Mediated Endosomal Trafficking & Autophagy

For researchers specifically studying Rab7-mediated endosomal maturation, lysosomal biogenesis, or autophagy, ML-097 offers 3.8-fold higher Rab7 potency (EC50 = 20.41 nM) than the class-named Rab7 activator ML-098 [1]. This potency advantage allows lower working concentrations, reducing solvent load and potential off-target effects.

Allosteric GTPase Probe Development

ML-097 is one of three lead probe compounds (with ML-098 and ML-099) that function by increasing GTPase affinity for guanine nucleotides via an allosteric site between switch regions I and II [1]. Its distinct activation fingerprint and limited off-target profile [1] make it a valuable tool for studying allosteric regulation of small GTPases and for developing next-generation GTPase-targeted probes.

Phenotypic Screening for Faciogenital Dysplasia & Cancer

Given the established link between Cdc42 dysfunction and faciogenital dysplasia [1], and the broader role of Ras-related GTPases in cancer, ML-097's Cdc42 activation (EC50 = 50-102 nM) [1] supports its use in phenotypic screens for compounds that may ameliorate Cdc42 GEF mutant phenotypes or inhibit GTPase-driven tumor progression.

Application
Selection Property
Validation Focus
Multi-GTPase pathway crosstalk studies
Pan-activation breadth across Rac1, Cdc42, Ras, Rab7
Pathway-response interpretation
Rab7-mediated trafficking research
Rab7 activation at reported low assay concentrations
Endosomal-pathway endpoint review
Allosteric probe development studies
Distinct GTPase activation fingerprint
Probe-selectivity review
Cdc42 pathway phenotypic screening
Cdc42 activation context
Cdc42 pathway-response studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML-097

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.